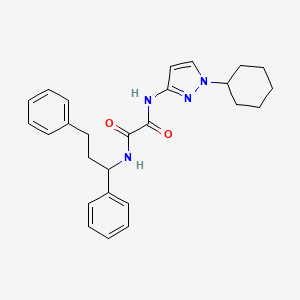

N-(1-Cyclohexylpyrazol-3-yl)-N'-(1,3-diphenylpropyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(1-Cyclohexylpyrazol-3-yl)-N'-(1,3-diphenylpropyl)oxamide" is a compound of interest in organic and medicinal chemistry due to its potential applications in various fields. This compound, like many others in its class, has been the subject of research aiming to elucidate its synthesis methods, molecular structure, chemical reactions, physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds often involves complex reactions that yield products with significant pharmaceutical potential. For instance, the synthesis of cyclopalladated compounds from N-alkylaminopyrazole ligands showcases the complexity and versatility of the synthetic methods used in creating these molecules (Aragay et al., 2008). Similarly, the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives reveal diverse synthetic routes tailored to produce specific functional groups and molecular structures (Özer et al., 2009).

Scientific Research Applications

Chemical Reactions and Structural Analysis

- Enamine and Thioamide Formation : Diphenacylaniline and diphenacyl sulfide, compounds structurally related to N-(1-Cyclohexylpyrazol-3-yl)-N'-(1,3-diphenylpropyl)oxamide, are noted to yield enamine and thioamide structures under Gewald conditions, highlighting potential synthetic pathways and transformations for related compounds (Paul et al., 2013).

- Nitration of Isomeric N-cyclohexyl-N′-toluyloxamides : A study on the nitration of similar oxamide derivatives, showing potential chemical modifications and resulting structures which may offer insights into reactivity and chemical properties of related compounds (Vries, 2010).

Material Science and Polymer Chemistry

- Polyurethane Foams : Research demonstrates the use of oxamide derivatives as polyol components in the creation of polyurethane plastics, suggesting potential industrial applications of related compounds in the formation of materials with desirable physical properties such as thermal stability and compression strength (Zarzyka et al., 2012).

- Hydroxyalkylation Reactions : Studies on hydroxyalkylation of N,N′-bis(2-hydroxyalkyl)oxamides demonstrate pathways to obtain derivatives with enhanced thermal stability, hinting at the versatility and potential for creating materials with tailored properties (Zarzyka, 2013).

Synthetic Organic Chemistry and Drug Development

- Synthesis of Novel Compounds : Various studies demonstrate the synthesis of novel oxamide derivatives, exploring their structural characterizations and potential applications in drug development and materials science (Wen et al., 2008), (Temeriusz et al., 2003).

- Bimetallic Complexes and Reactivities : The study of bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide highlights the reactivity of such compounds with DNA and protein, suggesting potential biomedical applications (Li et al., 2012).

properties

IUPAC Name |

N-(1-cyclohexylpyrazol-3-yl)-N'-(1,3-diphenylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O2/c31-25(26(32)28-24-18-19-30(29-24)22-14-8-3-9-15-22)27-23(21-12-6-2-7-13-21)17-16-20-10-4-1-5-11-20/h1-2,4-7,10-13,18-19,22-23H,3,8-9,14-17H2,(H,27,31)(H,28,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQBACVZNNFKAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=CC(=N2)NC(=O)C(=O)NC(CCC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyclohexylpyrazol-3-yl)-N'-(1,3-diphenylpropyl)oxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S,4R)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2490618.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2490622.png)

![(3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2490623.png)

![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2490624.png)

![2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2490625.png)

![N-[2-[[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2490626.png)

![1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2490632.png)

![Spiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B2490639.png)

![N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2490640.png)